
Chitopentaose (pentahydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chitopentaose (pentahydrochloride) is a chitosan oligosaccharide with notable anti-inflammatory properties. It is a substrate for the gene encoding chitinase B (FjchiB) and is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects . The compound has a molecular formula of C30H62Cl5N5O21 and a molecular weight of 1006.10 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Chitopentaose (pentahydrochloride) is typically synthesized through the enzymatic degradation of chitosan. This process involves the use of specific enzymes such as chitinase, which cleave the chitosan polymer into smaller oligosaccharides . The enzymatic preparation is favored due to its environmentally friendly nature and ability to produce well-defined oligosaccharides .
Industrial Production Methods: Industrial production of chitopentaose (pentahydrochloride) involves the use of bioreactors where chitosan is subjected to enzymatic hydrolysis under controlled conditions. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: Chitopentaose (pentahydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oligosaccharide, potentially altering its biological activity.
Reduction: This reaction can be used to modify the oligosaccharide’s structure, impacting its solubility and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce new properties to the compound
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives of chitopentaose, while reduction can yield reduced forms with different functional groups .
科学研究应用
Chitopentaose (pentahydrochloride) has a wide range of applications in scientific research:
作用机制
The mechanism by which chitopentaose (pentahydrochloride) exerts its effects involves several molecular targets and pathways:
Anti-inflammatory Action: The compound interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.
Antitumor Activity: In hepatocellular carcinoma, chitopentaose (pentahydrochloride) induces apoptosis through the intrinsic mitochondrial pathway.
Autophagy Suppression: The compound also impairs protective autophagy by inhibiting the fusion of autophagosomes and lysosomes, further promoting apoptosis in cancer cells.
相似化合物的比较
Chitopentaose (pentahydrochloride) is part of a family of chitosan oligosaccharides, each with unique properties:
Chitotetraose tetrahydrochloride: Similar in structure but with one less glucosamine unit, it also exhibits anti-inflammatory properties.
Chitobiose dihydrochloride: A smaller oligosaccharide with two glucosamine units, used in similar research applications.
Chitohexaose hexahydrochloride: Contains six glucosamine units and is used for its enhanced biological activity.
Chitoheptaose heptahydrochloride: With seven glucosamine units, it has shown potential in promoting heart rehabilitation.
Chitopentaose (pentahydrochloride) stands out due to its specific degree of polymerization, which provides a balance between solubility and biological activity, making it a versatile compound for various applications .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-;;;;;/m0...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDWTALLCUNVFU-MNZPGXLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62Cl5N5O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1006.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
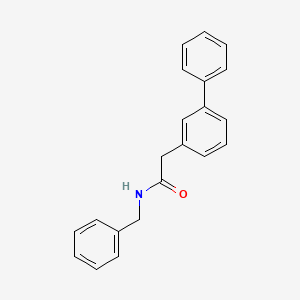
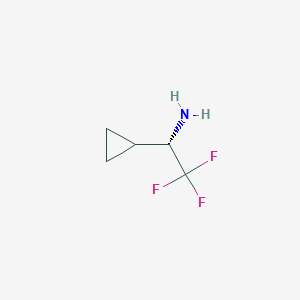
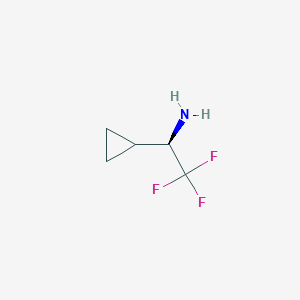
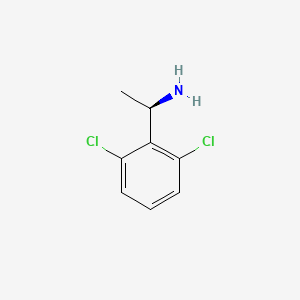
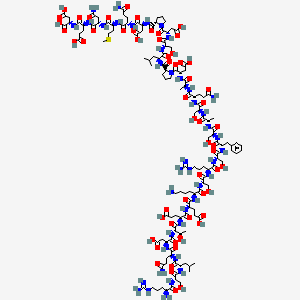
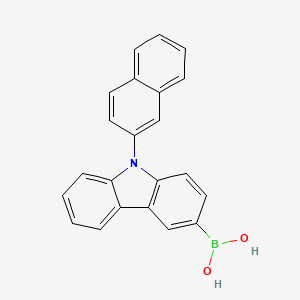
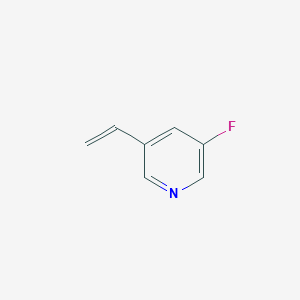
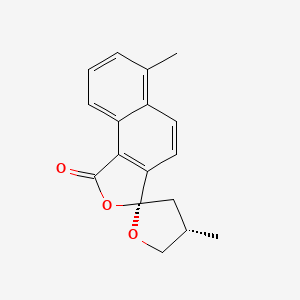
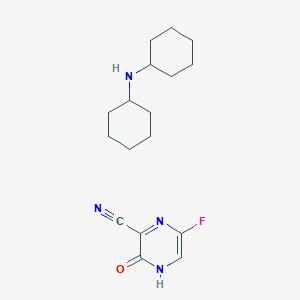
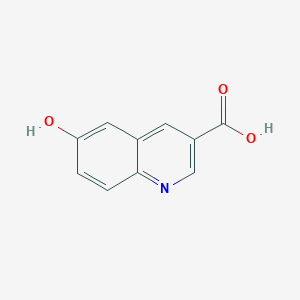
![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)
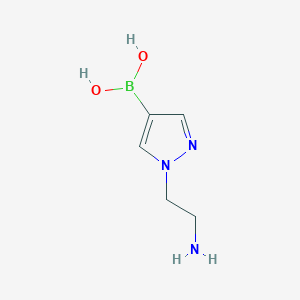
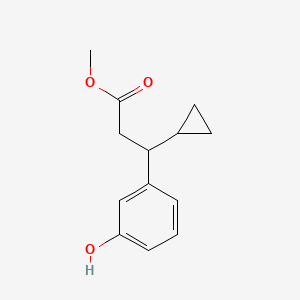
![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)
